molecular formula C9H12ClNO2S B13452122 methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride

methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride

Cat. No.: B13452122
M. Wt: 233.72 g/mol
InChI Key: KGUBTSXPZATHDO-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C9H11NO2SClH It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyridine derivative with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: N-bromosuccinimide in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyridine derivatives.

    Substitution: Halogenated thienopyridine derivatives.

Scientific Research Applications

Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate: Another thienopyridine derivative with similar chemical properties.

    4-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: A structurally related compound with different substitution patterns.

Uniqueness

Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7;/h2-3,7,10H,4-5H2,1H3;1H

InChI Key

KGUBTSXPZATHDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)SC=C2.Cl

Origin of Product

United States

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